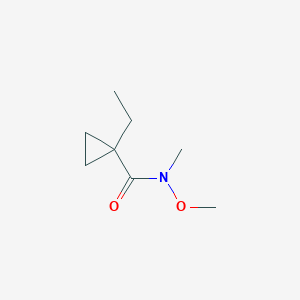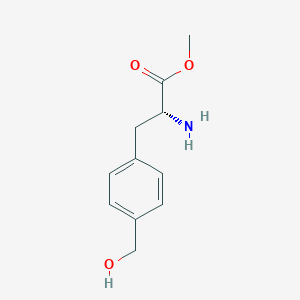![molecular formula C7H4BrN3O2 B11761011 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of lithium derivatives with 1,2-dibromo-1,1,2,2-tetrachloroethane in a toluene solution, yielding the desired compound .
Industrial Production Methods: the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including substitution and condensation reactions. The compound can be synthesized through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include enaminonitriles, benzohydrazides, and lithium derivatives. Reaction conditions often involve microwave irradiation or the use of mild halogenating agents .
Major Products: The major products formed from these reactions are typically the desired this compound, along with other triazolo-pyridine derivatives .
Scientific Research Applications
7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid has numerous applications in scientific research. It is used in medicinal chemistry for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The compound also finds applications in material sciences due to its unique structural properties .
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions contribute to its therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazolo-pyridine derivatives such as 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid and pyrazolo[3,4-d]pyrimidine .
Uniqueness: What sets 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid apart is its specific bromine substitution at the 7-position, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted drug development and material science applications .
Properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-11-5(3-4)9-6(10-11)7(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBLDYSSODNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)O)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)



![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
